molecular formula C13H14ClN3O2 B14151496 N'-[(E)-(3-chlorophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide

Cat. No.: B14151496
M. Wt: 279.72 g/mol
InChI Key: UNJXFXGKEHABCN-LZYBPNLTSA-N
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Description

N’-[(E)-(3-chlorophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 2-oxopiperidine-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chlorophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N’-[(E)-(3-chlorophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with cellular pathways to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(3-chlorophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-oxopiperidine-3-carboxamide

InChI

InChI=1S/C13H14ClN3O2/c14-10-4-1-3-9(7-10)8-16-17-13(19)11-5-2-6-15-12(11)18/h1,3-4,7-8,11H,2,5-6H2,(H,15,18)(H,17,19)/b16-8+

InChI Key

UNJXFXGKEHABCN-LZYBPNLTSA-N

Isomeric SMILES

C1CC(C(=O)NC1)C(=O)N/N=C/C2=CC(=CC=C2)Cl

Canonical SMILES

C1CC(C(=O)NC1)C(=O)NN=CC2=CC(=CC=C2)Cl

solubility

23.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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